4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSDYQLFQOGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The synthesis begins with the cyclocondensation of thiourea and chloroacetic acid to form the thiazolidine-2,4-dione core. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone under reflux conditions (80–100°C). The choice of solvent influences reaction kinetics, with DMF yielding higher conversion rates due to its high dielectric constant.
Key Conditions :
Introduction of the p-Tolylamino Group
The 5-position of the thiazolidinedione ring is functionalized via nucleophilic substitution with p-toluidine. This step requires careful pH control (7.5–8.5) to avoid side reactions. Catalytic amounts of triethylamine are often added to deprotonate the amine, enhancing reactivity. The reaction proceeds at 60–70°C for 4–6 hours, achieving yields of 65–75%.
Benzoic Acid Moiety Incorporation
The methylene-linked benzoic acid group is introduced through a Mannich reaction or alkylation. A patented method involves reacting the intermediate with 4-(bromomethyl)benzoic acid in the presence of potassium carbonate (K₂CO₃) as a base. This step is performed in tetrahydrofuran (THF) at room temperature for 12–18 hours, yielding 60–70% of the product.
Optimization Insight :
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Base : K₂CO₃ > NaHCO₃ (higher solubility in THF)
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Solvent : THF > DMSO (avoids side oxidation)
Reaction Optimization Strategies
Solvent and Temperature Effects
Comparative studies demonstrate that DMF outperforms acetone in the cyclocondensation step, yielding 85% vs. 70% product. Elevated temperatures (>100°C) risk decarboxylation, while temperatures <80°C prolong reaction times.
Catalytic Systems
The use of palladium on charcoal (Pd/C) in hydrogenation steps, as described in a patent for analogous compounds, improves selectivity during intermediate reductions. For example, Pd/C (5% w/w) under 5–6 kg/cm² H₂ pressure at 50–90°C achieves >90% conversion in 3–10 hours.
Purification Techniques
Crude products are purified via acid-base extraction and recrystallization. Ethyl acetate and dichloromethane are preferred for their differential solubility profiles. A patented workflow includes:
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Acid Wash : 2N HCl to remove basic impurities.
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Basification : Sodium bicarbonate (pH 9) to precipitate the product.
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Chromatography : Silica gel column with hexane-ethyl acetate gradients.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted benzoic acid derivatives. These products often exhibit enhanced biological activities and are of interest for further medicinal chemistry studies .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidine ring, which is known for its biological activity. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid. For instance, thiazolidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound is hypothesized to interact with specific enzymes involved in cancer cell metabolism. For example, it may inhibit key pathways that cancer cells exploit for growth and survival.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The binding affinity to target proteins has been assessed using molecular docking techniques, revealing promising interactions that could lead to effective drug development .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against xanthine oxidase, which is involved in purine metabolism.
- Xanthine Oxidase Inhibition : Research indicates that similar thiazolidine derivatives show moderate inhibitory activity against xanthine oxidase, suggesting that this compound could be developed as a therapeutic agent for conditions like gout or hyperuricemia .
- Binding Studies : Computational studies have provided insights into the binding modes of these compounds within the active site of xanthine oxidase, indicating favorable interactions that could enhance their pharmacological profile .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit topoisomerase IV and DNA gyrase, leading to antibacterial effects . Additionally, it may interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic and inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents at position 5 of the thiazolidinone ring and the nature of the aromatic acid moiety. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : Compounds like IId (trifluoromethyl) exhibit enhanced anticonvulsant activity due to increased electron-withdrawing effects, which may improve receptor binding .
- Aromatic Acid vs. Ester : The benzoic acid in the target compound and analogs (e.g., ) may improve solubility and bioavailability compared to ester derivatives like IIj.
Anticonvulsant Activity
- IId and IIj : Demonstrated significant activity in pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) tests, with median effective doses (ED₅₀) lower than reference drugs like ethosuximide .
- SAR Insights :
Antimicrobial Activity
Toxicity Profile
- Low Acute Toxicity : IId, IIj, and related compounds showed LD₅₀ values >500 mg/kg in mice, indicating favorable safety profiles .
Biological Activity
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, also known by its CAS number 1008004-79-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 356.4 g/mol. Its structure includes a thiazolidine ring and a benzoic acid moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1008004-79-2 |
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The presence of the thiazolidine structure is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .
2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been shown to activate apoptotic pathways by modulating various signaling cascades involved in cell survival and death .
3. Anti-inflammatory Effects
The thiazolidine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it has been noted to inhibit cathepsins, which are proteases involved in various cellular processes including apoptosis and inflammation .
2. Modulation of Signaling Pathways
The interaction of this compound with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells while suppressing inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A comparative study involving thiazolidine derivatives showed that compounds with similar structural motifs exhibited enhanced anticancer activity against various cell lines, suggesting that modifications to the thiazolidine core could further improve efficacy .
- Antimicrobial Testing : In vitro assays demonstrated that certain thiazolidine derivatives significantly inhibited the growth of bacterial strains, supporting the notion that structural features play a critical role in antimicrobial potency.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid?
Answer:
The synthesis of thiazolidinone derivatives typically involves condensation reactions between aldehydes and thiazolidinone precursors. For example, highlights refluxing with piperidine in ethanol for 26 hours to synthesize structurally analogous compounds . Key factors for yield optimization include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
- Catalyst use : Piperidine or acetic acid can accelerate imine formation.
- Temperature control : Reflux conditions (~80°C) improve reaction kinetics.
- Purification : Acidification (pH 3–4) precipitates the product, followed by recrystallization from ethanol or dioxane to improve purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?
Answer:
SAR studies require systematic modification of the compound’s functional groups and evaluation of biological activity. For instance:
- Core modifications : Replace the p-tolylamino group with electron-withdrawing/donating substituents to assess impact on binding affinity (e.g., chloro or methoxy analogs).
- Bioassays : Use in vitro enzyme inhibition assays (e.g., against tyrosine kinases or cyclooxygenases) with IC50 determination.
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, leveraging analogs from that show affinity for biological targets .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the thiazolidinone ring (δ ~170–175 ppm for carbonyl carbons) and benzoic acid moiety (δ ~7–8 ppm for aromatic protons) .
- Elemental analysis : Validate C, H, N content (e.g., deviations ≤0.4% from theoretical values indicate purity) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC ( ) or mass spectrometry to verify compound integrity .
- Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) to ensure reproducibility.
- Structural analogs : Compare activity with derivatives in (e.g., 4-oxo-2-phenyliminothiazolidin-3-yl analogs) to isolate critical pharmacophores .
Basic: What intermediates are critical in synthesizing this compound, and how are they characterized?
Answer:
Key intermediates include:
- 4-(Aminomethyl)benzoic acid : Synthesized via reductive amination of 4-cyanobenzoic acid. Characterized by IR (C≡N stretch at ~2200 cm⁻¹) and LC-MS .
- 5-(p-Tolylamino)-2,4-dioxothiazolidine : Prepared by reacting thiourea with chloroacetic acid. Confirmed via <sup>1</sup>H NMR (NH protons at δ ~10–12 ppm) .
Advanced: What computational strategies predict this compound’s binding mode with therapeutic targets?
Answer:
- Molecular docking : Use software like Schrödinger Suite to model interactions with targets (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding with the thiazolidinone carbonyl and hydrophobic interactions with the p-tolyl group .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to assess conformational changes in the target protein .
Basic: How can solubility challenges be addressed during in vitro assays?
Answer:
- pH adjustment : Use sodium bicarbonate to deprotonate the benzoic acid group, enhancing aqueous solubility.
- Co-solvents : Employ DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Answer:
- Gene expression profiling : Use qRT-PCR to measure downstream targets (e.g., PPAR-γ-responsive genes) .
- Knockout models : CRISPR/Cas9-mediated deletion of putative target genes to confirm pathway dependency.
- Metabolic labeling : Track cellular uptake via <sup>14</sup>C-labeled analogs (synthesized using ’s methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
